4-(2-Chloro-5-fluorophenyl)piperidine Hydrochloride 4-(2-Chloro-5-fluorophenyl)piperidine Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1821329-21-8
VCID: VC5820618
InChI: InChI=1S/C11H13ClFN.ClH/c12-11-2-1-9(13)7-10(11)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H
SMILES: C1CNCCC1C2=C(C=CC(=C2)F)Cl.Cl
Molecular Formula: C11H14Cl2FN
Molecular Weight: 250.14

4-(2-Chloro-5-fluorophenyl)piperidine Hydrochloride

CAS No.: 1821329-21-8

Cat. No.: VC5820618

Molecular Formula: C11H14Cl2FN

Molecular Weight: 250.14

* For research use only. Not for human or veterinary use.

4-(2-Chloro-5-fluorophenyl)piperidine Hydrochloride - 1821329-21-8

Specification

CAS No. 1821329-21-8
Molecular Formula C11H14Cl2FN
Molecular Weight 250.14
IUPAC Name 4-(2-chloro-5-fluorophenyl)piperidine;hydrochloride
Standard InChI InChI=1S/C11H13ClFN.ClH/c12-11-2-1-9(13)7-10(11)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H
Standard InChI Key GNMLNGRZKTVDLN-UHFFFAOYSA-N
SMILES C1CNCCC1C2=C(C=CC(=C2)F)Cl.Cl

Introduction

Chemical Structure and Properties

Structural Features

4-(2-Chloro-5-fluorophenyl)piperidine hydrochloride consists of a six-membered piperidine ring (a saturated six-carbon heterocycle with one nitrogen atom) substituted at the 4-position with a 2-chloro-5-fluorophenyl group. The hydrochloride salt enhances solubility in aqueous solutions, facilitating its use in biological assays and synthetic reactions .

Key Structural Elements:

  • Piperidine ring: Conveys conformational flexibility and hydrogen-bonding capacity via the secondary amine.

  • 2-Chloro-5-fluorophenyl group: Chlorine and fluorine substituents introduce electron-withdrawing effects, modulating electronic properties and lipophilicity.

Physicochemical Properties

PropertyValueSource
Molecular Weight250.14 g/mol
CAS Number1821329-21-8
Boiling Point294.9°C (760 mmHg)
LogP (Partition Coefficient)3.42350
Storage ConditionsAmbient temperature

The compound’s LogP value (~3.42) suggests moderate lipophilicity, which may influence its bioavailability in biological systems .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis typically involves reacting a 2-chloro-5-fluoroaniline derivative with a piperidine precursor. Common methods include:

Nucleophilic Substitution

  • Reagents: Piperidine derivatives (e.g., piperidine hydrochloride) and 2-chloro-5-fluorobenzyl chloride.

  • Conditions: Base (e.g., NaOH) in dichloromethane or toluene at controlled temperatures .

  • Purification: Recrystallization or chromatography to isolate the hydrochloride salt .

Industrial-Scale Production

Large-scale synthesis employs automated reactors to optimize yield and purity. Reaction conditions are tightly controlled to minimize impurities .

Key Reaction Steps

  • Amination: Formation of the piperidine-phenyl bond via nucleophilic substitution.

  • Salt Formation: Treatment with hydrochloric acid to generate the hydrochloride salt.

Applications in Research and Development

Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing bioactive molecules. For example:

  • Antidepressants: Derivatives targeting serotonin and dopamine receptors .

  • Anticancer Agents: Analogues exhibiting cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).

Biological Activity Insights

Preliminary studies highlight potential interactions with:

  • Neurotransmitter Receptors: Modulation of serotonin (5-HT) and dopamine pathways .

  • Enzyme Inhibition: Suppression of enzymes involved in metabolic pathways .

Biological TargetObserved ActivityIC₅₀/EC₅₀ (µM)Source
Serotonin ReceptorsAntagonist activityN/A
Cancer Cell LinesCytotoxicity (G2/M arrest)5–15
Bacterial StrainsInhibition (MIC comparable to antibiotics)N/A

Comparison with Related Compounds

Structural Analogues

CompoundCAS NumberKey DifferencesApplications
4-(4-Fluorophenyl)piperidine Hydrochloride6716-98-9Fluoro at para positionAgrochemicals, materials
4-(2-Chloro-4-fluorophenyl)piperidine Hydrochloride1004618-95-4Chloro at meta positionDrug intermediates

Pharmacological Implications

The 2-chloro-5-fluoro substitution pattern enhances receptor binding affinity compared to para-substituted analogues, as demonstrated in serotonin receptor studies .

Future Research Directions

Targeted Drug Discovery

  • Antipsychotics: Exploiting dopamine receptor interactions for schizophrenia treatment .

  • Anticancer Therapies: Optimizing cytotoxicity while minimizing off-target effects .

Synthetic Innovations

  • Green Chemistry: Development of catalytic methods to reduce waste and energy use .

  • Stereoselective Synthesis: Enantioselective routes for enantiomerically pure derivatives .

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